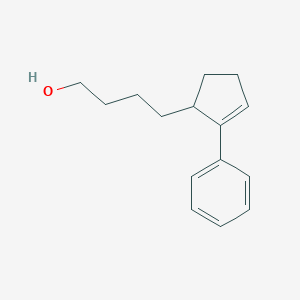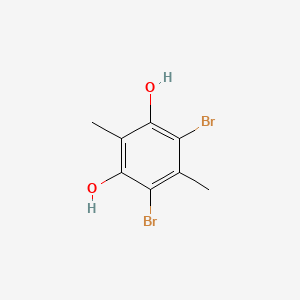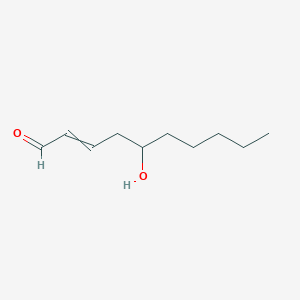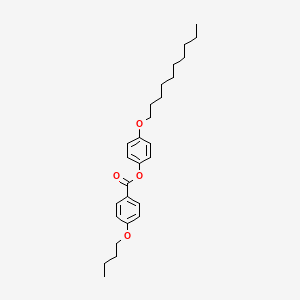
2H-Indol-2-one, 3-ethyl-1,3-dihydro-3-hydroxy-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Indol-2-one, 3-ethyl-1,3-dihydro-3-hydroxy-1-methyl- is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This specific compound has a unique structure that contributes to its distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 3-ethyl-1,3-dihydro-3-hydroxy-1-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethyl-1-methylindole with an oxidizing agent to introduce the hydroxy group at the 3-position. The reaction conditions often require a solvent such as dichloromethane and a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Indol-2-one, 3-ethyl-1,3-dihydro-3-hydroxy-1-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation: Formation of 3-ethyl-1-methyl-2-oxoindoline.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of various substituted indole derivatives.
Applications De Recherche Scientifique
2H-Indol-2-one, 3-ethyl-1,3-dihydro-3-hydroxy-1-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2H-Indol-2-one, 3-ethyl-1,3-dihydro-3-hydroxy-1-methyl- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Indol-2-one, 1,3-dihydro-: A simpler indole derivative with similar core structure but lacking the ethyl and hydroxy groups.
2H-Indol-2-one, 1,3-dihydro-3-hydroxy-: Similar but without the ethyl group.
2H-Indol-2-one, 1,3-dihydro-3-ethyl-: Similar but without the hydroxy group.
Uniqueness
2H-Indol-2-one, 3-ethyl-1,3-dihydro-3-hydroxy-1-methyl- is unique due to the presence of both the ethyl and hydroxy groups, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and potential biological activities compared to simpler indole derivatives.
Propriétés
Numéro CAS |
61110-64-3 |
|---|---|
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
3-ethyl-3-hydroxy-1-methylindol-2-one |
InChI |
InChI=1S/C11H13NO2/c1-3-11(14)8-6-4-5-7-9(8)12(2)10(11)13/h4-7,14H,3H2,1-2H3 |
Clé InChI |
UJXQMZYRKZTGJC-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C2=CC=CC=C2N(C1=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14590923.png)

![4-{[1-([1,1'-Biphenyl]-4-yl)pentyl]oxy}butanoic acid](/img/structure/B14590927.png)

![3-(1-{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}ethoxy)-2-diazonio-3-oxidoprop-2-enoate](/img/structure/B14590935.png)

![N-[2-(Cyanomethyl)phenyl]-4-methoxybenzamide](/img/structure/B14590957.png)
![Dimethyl[(trimethylsilyl)methyl]silyl--mercury (2/1)](/img/structure/B14590959.png)


![Sulfuric acid--2-{[(4-aminophenyl)methyl]amino}-N-phenylethane-1-sulfonamide (1/2)](/img/structure/B14590981.png)


![Hexanal, 3-[(phenylmethyl)thio]-](/img/structure/B14591011.png)
